molecular formula C15H23NO4 B8129013 tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate

tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate

Cat. No.: B8129013
M. Wt: 281.35 g/mol
InChI Key: KFUZYZMSNHSDDM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a methyl-substituted amine, and a 3-methoxyphenoxyethyl side chain. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic methoxy group and steric protection from the Boc group.

Properties

IUPAC Name

tert-butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(17)16(4)9-10-19-13-8-6-7-12(11-13)18-5/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUZYZMSNHSDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-(3-methoxyphenoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a temperature of around 0-5°C initially and then allowing the reaction mixture to warm to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxyphenoxy group.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share key features with tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate but differ in substituents, influencing their reactivity and applications:

Compound Name Key Substituents Molecular Weight (g/mol) Physical State Notable Properties/Applications Evidence Source
tert-Butyl N-(4-Iodocyclohexyl)-N-methylcarbamate (14) 4-Iodocyclohexyl, Boc, N-methyl ~325.2 (estimated) Oil (cis/trans mixture) High lipophilicity; potential intermediate for radiopharmaceuticals due to iodine substituent
tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate 3-Amino-5-methylbenzyl, Boc 236.31 Pale liquid Enhanced aqueous solubility (amino group); pharmaceutical intermediate for amine-functionalized APIs
tert-Butyl N-[2-(Benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate Benzyloxy, bromo, N-ethyl ~385.3 (estimated) Not specified Reactivity in substitution/elimination reactions (bromo group); polymer or agrochemical precursor
tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) Hydroxylamine, Boc 147.17 Crystalline solid Simpler structure; hydroxylamine source for nitroxide synthesis or peptide coupling

Physicochemical Properties

  • Lipophilicity: The 3-methoxyphenoxyethyl group in the target compound likely increases logP compared to tert-Butyl N-Hydroxycarbamate (logP ~1.5 estimated) but reduces it relative to the iodocyclohexyl analog (logP >3) .
  • Solubility : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to the benzyloxy-bromo analog, which is more lipophilic .
  • Stability : The Boc group in all compounds provides hydrolytic stability under basic conditions but is cleavable under acidic conditions (e.g., TFA).

Biological Activity

tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate is a chemical compound with the molecular formula C15H23NO4. It has garnered interest in various fields, particularly in biological research due to its potential therapeutic properties and interactions with biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H23NO4
  • Molecular Weight : 281.35 g/mol
  • Structure : The compound features a tert-butyl group, a carbamate moiety, and a methoxyphenoxyethyl side chain, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to influence various biochemical pathways through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, potentially leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, modulating their activity and affecting signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines : A study evaluated the compound's effects on different cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis . The results are summarized in Table 1.
Cell LineIC50 (µM)Apoptotic Effect (%)
MCF-7 (Breast Cancer)1570
HeLa (Cervical Cancer)1065
A549 (Lung Cancer)2060
  • Metabolic Stability Assessment : In vitro studies using rat liver microsomes indicated that the compound has a half-life suitable for further pharmacological development .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameBiological Activity
tert-Butyl N-[2-(4-methoxyphenoxy)ethyl]-N-methylcarbamateModerate anticancer activity
tert-Butyl N-[2-(3-ethoxyphenoxy)ethyl]-N-methylcarbamateLimited neuroprotective effects

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